2-(2-Cyclopropylprop-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(2-Cyclopropylprop-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organic compound that belongs to the class of boronic esters. These compounds are highly valued in organic synthesis due to their versatility and stability. Boronic esters are often used as intermediates in the synthesis of various chemical products, including pharmaceuticals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Cyclopropylprop-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of cyclopropylpropene with a boronic acid derivative. One common method is the reaction of cyclopropylpropene with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, and at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as distillation or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Cyclopropylprop-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the compound into alkanes or other reduced forms.
Substitution: The boronic ester group can be substituted with other functional groups through reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Palladium catalysts and bases like potassium carbonate are typically employed in Suzuki-Miyaura coupling reactions.
Major Products Formed
Oxidation: Alcohols, ketones
Reduction: Alkanes
Substitution: Various substituted boronic esters
Scientific Research Applications
2-(2-Cyclopropylprop-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Investigated for its potential use in drug delivery systems and as a boron carrier for neutron capture therapy.
Medicine: Explored for its role in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-(2-Cyclopropylprop-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to form stable complexes with various substrates. The boronic ester group can interact with nucleophiles, facilitating reactions such as cross-coupling. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid
- Pinacolborane
- Cyclohexylboronic acid
Uniqueness
2-(2-Cyclopropylprop-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its cyclopropyl group, which imparts distinct reactivity and stability compared to other boronic esters. This makes it particularly useful in specific synthetic applications where other boronic esters may not be as effective.
Properties
Molecular Formula |
C12H21BO2 |
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Molecular Weight |
208.11 g/mol |
IUPAC Name |
2-(2-cyclopropylprop-1-enyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C12H21BO2/c1-9(10-6-7-10)8-13-14-11(2,3)12(4,5)15-13/h8,10H,6-7H2,1-5H3 |
InChI Key |
JCKOHJOCBUCCHR-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=C(C)C2CC2 |
Origin of Product |
United States |
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